methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a piperidine ring, and a sulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperidine ring and the sulfonyl phenyl group. The final step involves the formation of the carbamate ester.
Pyrido[2,3-d]pyrimidine Core Synthesis: This step often involves the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrido[2,3-d]pyrimidine core.
Sulfonyl Phenyl Group Addition: The sulfonyl phenyl group is typically added through sulfonylation reactions using reagents like sulfonyl chlorides.
Carbamate Ester Formation: The final step involves the reaction of the intermediate compound with methyl chloroformate or a similar reagent to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrimidine: A simpler pyrimidine derivative with different chemical properties and applications.
7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Another pyrido[2,3-d]pyrimidine derivative with distinct structural features and uses.
2-Methyl-4-propyl-1,3-oxathiane: A sulfur-containing compound with different chemical and biological properties.
Uniqueness
Methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its complex structure, which combines multiple functional groups and rings
Properties
IUPAC Name |
methyl N-[4-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-30-20(27)23-14-4-6-16(7-5-14)31(28,29)24-11-8-15(9-12-24)25-13-22-18-17(19(25)26)3-2-10-21-18/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCAUMEPRZYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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